2-(Dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one
Overview
Description
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one is a compound with the molecular formula C22H37N3O4. It is a polymer formed from the monomers 2-(dimethylamino)ethyl 2-methylprop-2-enoate and 1-ethenylpyrrolidin-2-one. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one involves the polymerization of its monomers. The reaction typically requires a catalyst and specific conditions to ensure the proper formation of the polymer. The monomers are mixed in a suitable solvent, and the reaction is initiated by adding a catalyst. The reaction is carried out at a controlled temperature and pressure to achieve the desired polymer.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality and yield. The polymer is then purified and processed into the desired form for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one has numerous applications in scientific research:
Chemistry: It is used as a polymer precursor and in the synthesis of various chemical compounds.
Biology: The compound is utilized in the development of biomaterials and drug delivery systems.
Industry: The compound is used in coatings, adhesives, and other industrial products for its desirable properties.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various effects, such as altering cellular functions or modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- N-vinylpyrrolidone
- Polyquaternium-11
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one stands out due to its unique combination of monomers, which imparts specific properties to the polymer. Its versatility and wide range of applications make it a valuable compound in various fields.
Properties
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C6H9NO/c1-7(2)8(10)11-6-5-9(3)4;1-2-7-5-3-4-6(7)8/h1,5-6H2,2-4H3;2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQISFXXYCYMIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)C.C=CN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30581-59-0 | |
Record name | Dimethylaminoethyl methacrylate-vinylpyrrolidone copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30581-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00936436 | |
Record name | 2-(Dimethylamino)ethyl 2-methylprop-2-enoate--1-ethenylpyrrolidin-2-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30581-59-0, 160984-81-6 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Dimethylamino)ethyl 2-methylprop-2-enoate--1-ethenylpyrrolidin-2-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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